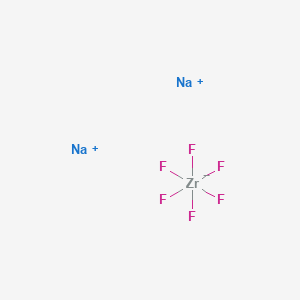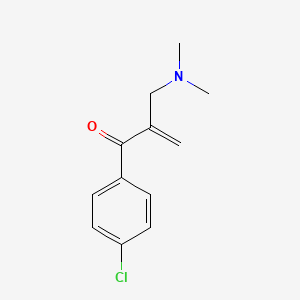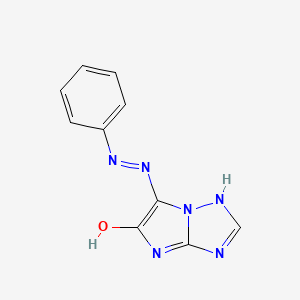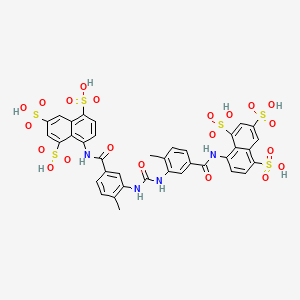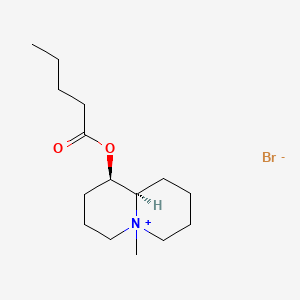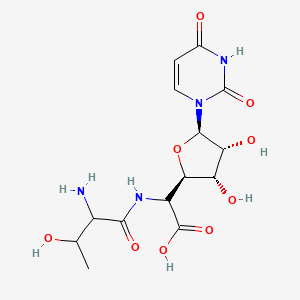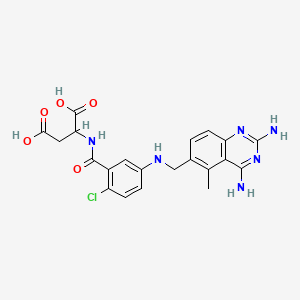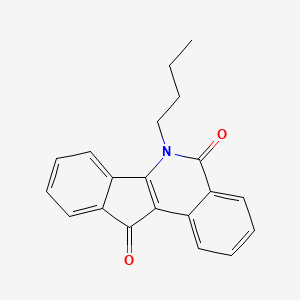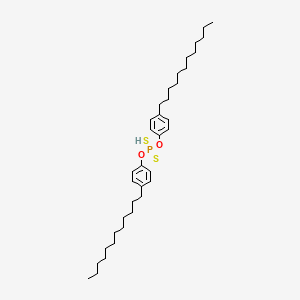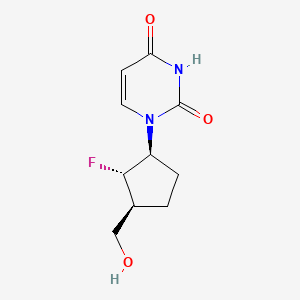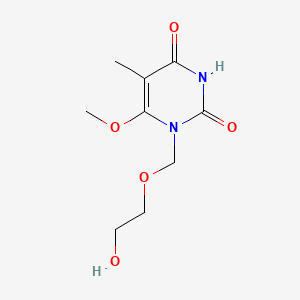
2,4(1H,3H)-Pyrimidinedione, 1-((2-hydroxyethoxy)methyl)-6-methoxy-5-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4(1H,3H)-Pyrimidinedione, 1-((2-hydroxyethoxy)methyl)-6-methoxy-5-methyl- is a compound belonging to the class of organic compounds known as phenol ethers. These are aromatic compounds containing an ether group substituted with a benzene ring.
Vorbereitungsmethoden
The synthesis of 2,4(1H,3H)-Pyrimidinedione, 1-((2-hydroxyethoxy)methyl)-6-methoxy-5-methyl- can be achieved through a multi-step process. One common method involves the acid-amine coupling of 3-(2-(1H-inden-2-yl)phenyl)-3-((tert-butoxycarbonyl)amino)propanoic acid with a series of amine derivatives under mild reaction conditions. This leads to the formation of the corresponding dihydropyrimidine-2,4(1H,3H)-dione derivatives via de-Boc and cyclization reactions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Analyse Chemischer Reaktionen
2,4(1H,3H)-Pyrimidinedione, 1-((2-hydroxyethoxy)methyl)-6-methoxy-5-methyl- undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has shown potential as an antiviral agent, particularly against HIV-1. It is also being studied for its anticancer, anti-inflammatory, antibacterial, antifungal, and antioxidant properties . In industry, it is used in the development of new materials and pharmaceuticals .
Wirkmechanismus
The mechanism of action of 2,4(1H,3H)-Pyrimidinedione, 1-((2-hydroxyethoxy)methyl)-6-methoxy-5-methyl- involves its interaction with specific molecular targets and pathways. For example, it catalyzes the reversible phosphorylytic cleavage of uridine and deoxyuridine to uracil and ribose- or deoxyribose-1-phosphate. These produced molecules are then utilized as carbon and energy sources .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 2,4(1H,3H)-Pyrimidinedione, 1-((2-hydroxyethoxy)methyl)-6-methoxy-5-methyl- include 1-((2-hydroxyethoxy)methyl)-5-(3-(benzyloxy)benzyl)pyrimidine-2,4(1H,3H)-dione and 1-((2-hydroxyethoxy)methyl)-5-(phenylthio)pyrimidine-2,4(1H,3H)-dione. These compounds share similar structural features but differ in their substituents, which can affect their chemical properties and biological activities
Eigenschaften
CAS-Nummer |
131194-00-8 |
|---|---|
Molekularformel |
C9H14N2O5 |
Molekulargewicht |
230.22 g/mol |
IUPAC-Name |
1-(2-hydroxyethoxymethyl)-6-methoxy-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C9H14N2O5/c1-6-7(13)10-9(14)11(8(6)15-2)5-16-4-3-12/h12H,3-5H2,1-2H3,(H,10,13,14) |
InChI-Schlüssel |
ZGCYJTDWRJBEGZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(N(C(=O)NC1=O)COCCO)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


